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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B10754729 Get Quote

SID 26681509 is a potent, reversible, and selective small-molecule inhibitor of human

cathepsin L.[1][2] This thiocarbazate compound demonstrates a slow-binding and competitive

inhibition mechanism.[1][3][4] Its inhibitory activity is significantly enhanced with pre-incubation,

indicating a time-dependent interaction with the enzyme.[3][5] SID 26681509 has been

investigated for its therapeutic potential in various contexts, including parasitic diseases and

inflammatory conditions.[1][5][6]

Biochemical and Pharmacological Profile
SID 26681509 exhibits high potency against human cathepsin L, with an IC50 of 56 nM without

pre-incubation, which increases to 1.0 nM after a four-hour pre-incubation period.[1][3][5] The

compound also shows inhibitory activity against other cathepsins, though with lower potency,

and has been demonstrated to be active against the parasites Plasmodium falciparum and

Leishmania major.[1][3][5]
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Parameter Value Notes

IC50 (Cathepsin L) 56 nM Without pre-incubation

1.0 nM With 4-hour pre-incubation

IC50 (Other Cathepsins) 618 nM - 8.442 µM
Against papain, cathepsins B,

K, S, and V

No inhibition Against cathepsin G

IC50 (Parasites) 15.4 µM Plasmodium falciparum

12.5 µM Leishmania major

Kinetic Constants k_on = 24,000 M⁻¹s⁻¹

k_off = 2.2 x 10⁻⁵ s⁻¹

K_i = 0.89 nM

Cell Viability Non-toxic up to 100 µM
Human aortic endothelial cells

and zebrafish

Chemical Properties
Formula: C27H33N5O5S

M.Wt: 539.65

Solubility
Soluble to 50 mM in DMSO

and 10 mM in ethanol

Mechanism of Action and Signaling Pathway
SID 26681509 functions as a competitive inhibitor of cathepsin L, meaning it binds to the active

site of the enzyme and prevents the binding of the natural substrate. The slow-binding nature of

the inhibition suggests a two-step mechanism, where an initial weak binding is followed by a

conformational change that leads to a more stable enzyme-inhibitor complex.

Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological

processes, including protein degradation, antigen presentation, and extracellular matrix

remodeling. In pathological conditions such as cancer, cathepsin L can be secreted and

contribute to tumor invasion and metastasis by degrading components of the extracellular

matrix. By inhibiting cathepsin L, SID 26681509 can potentially mitigate these processes.
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Caption: Inhibition of Cathepsin L by SID 26681509 blocks extracellular matrix degradation.

Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of SID
26681509, based on the study by Shah et al. (2008).[3]

Cathepsin L Inhibition Assay
Enzyme and Substrate: Recombinant human cathepsin L is used as the enzyme. The

fluorogenic substrate Z-Phe-Arg-AMC is used to measure enzyme activity.

Assay Buffer: The assay is typically performed in a buffer containing 100 mM sodium

acetate, 1 mM EDTA, and 5 mM dithiothreitol (DTT) at pH 5.5.

Procedure:

SID 26681509, at various concentrations, is pre-incubated with cathepsin L for different

time periods (e.g., 0, 1, 2, and 4 hours) at room temperature.
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The enzymatic reaction is initiated by the addition of the substrate.

The fluorescence of the released AMC (7-amino-4-methylcoumarin) is monitored over time

using a fluorescence plate reader with excitation at 360 nm and emission at 460 nm.

Data Analysis: The initial reaction velocities are calculated from the linear portion of the

fluorescence versus time curves. IC50 values are determined by plotting the percent

inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-

parameter logistic equation.

Kinetic Parameter Determination (k_on, k_off, K_i)
Methodology: Transient kinetic analysis is employed to determine the association (k_on) and

dissociation (k_off) rate constants.

Procedure:

The progress of the enzymatic reaction is monitored continuously immediately after the

addition of the substrate to a mixture of the enzyme and inhibitor.

The resulting progress curves are fitted to an equation for slow-binding inhibition to derive

the kinetic parameters.

The inhibition constant (K_i) is calculated as the ratio of k_off to k_on.

In Vitro Parasite Growth Inhibition Assay
Plasmodium falciparum Culture: The parasite is cultured in human erythrocytes in RPMI-

1640 medium supplemented with human serum and hypoxanthine.

Assay:

Synchronized ring-stage parasites are incubated with various concentrations of SID
26681509 for 48 hours.

Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which

measures DNA content.
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Leishmania major Culture: Promastigotes are cultured in M199 medium supplemented with

fetal bovine serum.

Assay:

Promastigotes are incubated with different concentrations of SID 26681509 for 72 hours.

Cell viability is assessed using a resazurin-based assay (AlamarBlue).
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Caption: A typical experimental workflow for evaluating the inhibitory activity of SID 26681509.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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